2,4-Diethylquinoline

Descripción

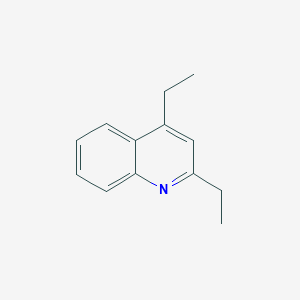

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

17507-22-1 |

|---|---|

Fórmula molecular |

C13H15N |

Peso molecular |

185.26 g/mol |

Nombre IUPAC |

2,4-diethylquinoline |

InChI |

InChI=1S/C13H15N/c1-3-10-9-11(4-2)14-13-8-6-5-7-12(10)13/h5-9H,3-4H2,1-2H3 |

Clave InChI |

GDBOWGDEXZGFQM-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=NC2=CC=CC=C21)CC |

SMILES canónico |

CCC1=CC(=NC2=CC=CC=C21)CC |

Sinónimos |

2,4-Diethylquinoline |

Origen del producto |

United States |

Synthetic Methodologies for 2,4 Diethylquinoline and Its Analogues

Classical Approaches to Quinoline (B57606) Core Construction

The traditional methods for quinoline synthesis, many named after their discoverers, typically involve the acid- or base-catalyzed condensation and cyclization of aniline (B41778) derivatives with carbonyl compounds. These reactions remain valuable for their directness in creating the fused ring system.

The Combes synthesis, first reported in 1888, is a classic and direct method for preparing 2,4-disubstituted quinolines. wikipedia.orgresearchgate.net The reaction involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.org For the specific synthesis of 2,4-diethylquinoline, the reactants are aniline and 3,5-heptanedione (B1630319). tandfonline.com

The mechanism proceeds through several distinct steps. wikipedia.orgyoutube.com First, one of the carbonyl groups of the β-diketone is protonated by a strong acid, typically concentrated sulfuric acid, activating it for nucleophilic attack. The nitrogen atom of the aniline then attacks the activated carbonyl carbon. This is followed by a proton transfer and subsequent dehydration, resulting in the formation of a Schiff base intermediate (an anil). wikipedia.org This intermediate, 3,5-heptanedione monoanil, can be isolated but is often used directly in the next step. tandfonline.com The Schiff base tautomerizes to its more stable enamine form. The crucial ring-closing step, which is also the rate-determining step, involves the electrophilic attack of the protonated enamine onto the aniline ring (annulation), followed by a final proton transfer and dehydration to yield the aromatic this compound product. wikipedia.org

A reported synthesis of this compound using the Combes reaction is detailed in the table below.

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Reaction Steps | Yield | Reference |

| Aniline | 3,5-Heptanedione | None (initial reflux), then Conc. H₂SO₄ | 1. Reflux aniline and diketone (1.5 hrs) to form anil. 2. Add anil to cold H₂SO₄, heat to 100°C (1 hr). | 81% (anil), 62% (quinoline) | tandfonline.com |

Modern extensions of the Combes synthesis have focused on improving yields and reaction conditions. One significant modification is the use of a mixture of polyphosphoric acid (PPA) and an alcohol, which generates a polyphosphoric ester (PPE) catalyst. This alternative dehydrating agent has proven to be more effective in some cases than the traditionally used concentrated sulfuric acid. wikipedia.org

The Doebner-Miller reaction, also known as the Skraup-Doebner-von Miller synthesis, is another powerful method for generating substituted quinolines. iipseries.orgwikipedia.org It facilitates the reaction between an aniline and an α,β-unsaturated carbonyl compound, typically in the presence of a Brønsted or Lewis acid catalyst. wikipedia.orgsynarchive.com This method is particularly well-suited for producing disubstituted quinolines. iipseries.org The α,β-unsaturated carbonyl required for the synthesis can be generated in situ from the aldol (B89426) condensation of two carbonyl compounds. wikipedia.org

The mechanism of the Doebner-Miller reaction has been a subject of considerable study. wikipedia.org A widely accepted pathway begins with the nucleophilic conjugate addition (Michael addition) of the aniline to the α,β-unsaturated carbonyl. wikipedia.orgpharmaguideline.com A modern mechanistic proposal, based on isotope scrambling experiments, suggests that this initial adduct can then undergo a fragmentation-recombination process to form an imine and a saturated ketone. wikipedia.org These fragments then recombine, and the resulting intermediate reacts with a second molecule of aniline. Subsequent electrophilic cyclization onto the aromatic ring, followed by the elimination of an aniline molecule and dehydration, leads to the final aromatized quinoline product. wikipedia.org

| Catalyst Type | Examples | Reference |

| Brønsted Acids | Hydrochloric acid (HCl), p-Toluenesulfonic acid, Perchloric acid | iipseries.orgwikipedia.org |

| Lewis Acids | Tin tetrachloride, Scandium(III) triflate | wikipedia.org |

| Other | Iodine, Amberlite | wikipedia.org |

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from the condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group, under basic conditions. pharmaguideline.comresearchgate.netwikipedia.org While the final product is a carboxylic acid derivative, this represents a fundamental synthesis of the quinoline core, and the carboxyl group can be removed in a subsequent step if desired. pharmaguideline.com

The reaction mechanism is initiated by the base-catalyzed hydrolysis of the amide bond within the isatin ring, opening it to form a keto-acid intermediate. wikipedia.org This intermediate then undergoes condensation with the carbonyl compound (such as a ketone) to form an imine (Schiff base). iipseries.org An intramolecular cyclization occurs via an enamine intermediate, which then dehydrates to form the stable, aromatic quinoline-4-carboxylic acid. wikipedia.orgjocpr.com The Pfitzinger reaction is versatile, allowing for the synthesis of various substituted quinolines by changing the carbonyl component. jocpr.comias.ac.in

Modern and Advanced Synthetic Strategies

Recent advancements in synthetic organic chemistry have introduced novel methods for preparing quinolines, including the specific functionalization of the quinoline ring system to introduce substituents like ethyl groups.

Photochemical methods offer a modern approach to functionalizing heterocyclic compounds. rsc.orgsemanticscholar.org The photochemical alkylation of quinoline has been shown to produce this compound. tandfonline.com This type of reaction proceeds via the direct excitation of the protonated heterocycle with ultraviolet light. This process can generate radical species from reagents like alcohols or carboxylic acids, which then act as the alkylating agents. rsc.orgsemanticscholar.org

Specifically, the formation of this compound was reported as a product in 6% yield from the photochemical alkylation of quinoline in the presence of propionic acid. tandfonline.com This method, while perhaps low-yielding in this instance, demonstrates a modern, direct route to functionalizing the pre-formed quinoline core without building it from scratch. rsc.org

Modern synthetic chemistry increasingly relies on catalytic processes to achieve high efficiency, selectivity, and functional group tolerance under mild conditions. mdpi.com While classical methods for quinoline synthesis often require harsh conditions like strong acids and high temperatures, contemporary catalytic approaches offer greener and more versatile alternatives. rsc.orgnih.gov

Several advanced catalytic systems have been developed for the synthesis of substituted quinolines, which could be adapted for the formation of this compound by selecting the appropriate starting materials.

| Catalytic Method | Catalyst System | Description | Reference |

| Palladium-Catalyzed Annulation | Palladium(II) acetate (B1210297) [Pd(OAc)₂] | Annulation of o-iodo-anilines with propargyl alcohols provides 2,4-disubstituted quinolines under mild conditions. | organic-chemistry.org |

| Indium-Catalyzed Cyclization | Indium(III) trifluoromethanesulfonate (B1224126) [In(OTf)₃] | A microwave-assisted, solvent-free reaction of 2-aminoaryl ketones with phenylacetylenes. | organic-chemistry.org |

| Cobalt-Catalyzed Dehydrogenation | Cobalt(II) acetate [Co(OAc)₂·4H₂O] | Dehydrogenative cyclization of 2-aminoaryl alcohols with ketones to furnish quinolines. | organic-chemistry.org |

| Iron-Catalyzed Dehydrogenation | Single-atom Fe sites | Dehydrogenative coupling of amino alcohols and ketones to form various functionalized quinolines. | organic-chemistry.org |

These catalytic methods represent the forefront of quinoline synthesis, providing pathways that avoid stoichiometric, harsh reagents and offer broader applicability for creating complex, functionalized quinoline derivatives. organic-chemistry.org

Green Chemistry Considerations in Quinoline Synthesis

The synthesis of quinolines, a vital class of nitrogen-containing heterocyclic compounds, has traditionally relied on methods that often involve hazardous reagents, harsh reaction conditions, and the generation of significant waste. nih.gov Consequently, there is a growing emphasis on developing more environmentally benign and sustainable "green" approaches for their synthesis. nih.goveurekaselect.com These modern methodologies align with the twelve principles of green chemistry, which prioritize waste prevention, the use of safer chemicals, and energy efficiency. tandfonline.com

Key strategies in green quinoline synthesis include the use of alternative energy sources, environmentally friendly solvents, and reusable catalysts. eurekaselect.comijpsjournal.com Microwave-assisted synthesis, for example, can dramatically reduce reaction times and improve yields compared to conventional heating methods. tandfonline.comijpsjournal.com The use of greener solvents like water, ethanol (B145695), ionic liquids, and deep eutectic solvents is also a significant area of focus. tandfonline.comijpsjournal.com Water, in particular, is an attractive medium for reactions like the Skraup synthesis under microwave irradiation. tandfonline.com

Catalysis plays a central role in the greening of quinoline synthesis. Researchers are exploring a wide range of catalysts to replace hazardous reagents and improve reaction efficiency. These include:

Acid catalysts: Formic acid and p-toluene sulfonic acid have been employed as greener alternatives. tandfonline.comijpsjournal.com

Metal catalysts: While some transition metals can be toxic, the use of abundant and less toxic metals like iron is a key aspect of green chemistry. rsc.org Other metals are used in catalytic amounts to facilitate reactions under milder conditions. rsc.orgmdpi.com

Organocatalysts: These non-metal catalysts are considered an important development in green chemistry due to the mild reaction conditions they can facilitate. rsc.org

Heterogeneous catalysts: Catalysts like silica-based sulfonic acid offer advantages such as easy separation and reusability, minimizing waste. eurekaselect.com

Precursor Molecules and Intermediates in this compound Synthesis

The synthesis of this compound, like other substituted quinolines, relies on the careful selection of precursor molecules that will ultimately form the bicyclic quinoline core. The specific nature of these precursors dictates the synthetic route and the final substitution pattern on the quinoline ring.

Role of Aniline Derivatives in Quinoline Cyclization Reactions

Aniline and its derivatives are fundamental building blocks in many classical and modern quinoline syntheses. researchgate.net The aniline moiety typically provides the benzene (B151609) ring and the nitrogen atom of the resulting quinoline system. A variety of well-established named reactions, such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, utilize anilines as key starting materials. nih.govresearchgate.net

In these reactions, the aniline derivative undergoes condensation with a carbonyl compound or another suitable partner, followed by a cyclization step to form the quinoline ring. ehu.es The substituents present on the aniline ring are generally retained in the final quinoline product, allowing for the synthesis of a diverse range of substituted quinolines. For instance, anilines with electron-donating groups are often effective in reactions like the Gould-Jacobs synthesis. wikipedia.org The choice of aniline derivative is therefore a critical factor in determining the substitution pattern on the benzo portion of the quinoline molecule.

The versatility of aniline derivatives is further highlighted in modern synthetic strategies, including transition-metal-catalyzed C-H activation and oxidative annulation reactions, which offer novel pathways to quinoline structures under increasingly mild conditions. mdpi.com

Utilization of β-Diketones, e.g., 3,5-Heptanedione, in Combes-Type Reactions

The Combes synthesis is a classic method for preparing quinolines which involves the acid-catalyzed reaction of an aniline with a β-diketone. researchgate.netehu.es In the context of synthesizing this compound, the corresponding β-diketone required would be 3,5-heptanedione.

The reaction mechanism proceeds through the initial formation of an enamine intermediate from the condensation of the aniline and the β-diketone. This is followed by an acid-catalyzed intramolecular cyclization and subsequent dehydration to yield the aromatic quinoline ring. A significant consideration in the Combes synthesis, especially with unsymmetrical β-diketones, is the potential formation of a mixture of regioisomers, which can complicate the purification of the desired product. ehu.es

The classical approach for synthesizing β-diketones like 3,5-heptanedione is the Claisen condensation, which involves the reaction of a ketone and an ester under basic conditions. nih.gov

Isolation and Characterization of Dihydroquinoline Intermediates

In many quinoline syntheses, dihydroquinoline derivatives are formed as intermediates, which are then oxidized to the fully aromatic quinoline. nih.gov For example, in Skraup-type reactions, which can be modified to produce 2,2,4-substituted 1,2-dihydroquinolines, these intermediates are key. researchgate.netresearchgate.net The synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline, a structurally related compound, has been achieved through the condensation of aniline with acetone (B3395972) in the presence of various catalysts. google.com

The isolation of these dihydroquinoline intermediates can be synthetically useful. For instance, N-Boc-protected 2-aryl-1,2-dihydroquinolines can be prepared and subsequently functionalized. nih.gov The characterization of these intermediates is crucial to confirm their structure before proceeding to the final aromatization step. Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed for this purpose. researchgate.netirjmets.com

The conversion of a dihydroquinoline to the corresponding quinoline is an oxidation step. A variety of oxidizing agents can be used for this dehydrogenation, with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) often proving effective due to short reaction times and straightforward product isolation. nih.gov

Chemical Reactivity and Transformation Pathways of 2,4 Diethylquinoline

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring System

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In the case of the quinoline ring system, the reaction's regioselectivity is heavily influenced by the electronic properties of its two fused rings. The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards attack by electrophiles. Consequently, electrophilic substitution preferentially occurs on the more electron-rich benzene (B151609) ring. uci.edu

The reaction proceeds via a two-step mechanism:

Attack by the electrophile : The aromatic π-system acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate, often called a sigma complex or benzenium ion. libretexts.org This initial step is typically the rate-determining step of the reaction as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com

Deprotonation : A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromatic system. masterorganicchemistry.com

For the 2,4-diethylquinoline molecule, the ethyl groups at positions 2 and 4 are activating, electron-donating groups. uci.edu However, their influence is primarily directed towards the already deactivated pyridine ring. The principal sites for electrophilic attack remain positions 5 and 8 on the carbocyclic (benzene) ring, as attack at these positions maintains the aromaticity of the other ring in the resonance intermediates. The presence of the ethyl groups can subtly alter the reaction rates compared to unsubstituted quinoline, but the primary directing effect is dictated by the fundamental electronics of the fused heterocyclic system.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Reagents | Primary Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2,4-Diethyl-5-nitroquinoline & 2,4-Diethyl-8-nitroquinoline |

| Halogenation | Br₂, FeBr₃ | 2,4-Diethyl-5-bromoquinoline & 2,4-Diethyl-8-bromoquinoline |

| Sulfonation | SO₃, H₂SO₄ | This compound-8-sulfonic acid |

Note: The product distribution can be influenced by specific reaction conditions such as temperature and solvent.

Nucleophilic Substitution Reactions on the Quinoline Framework

Nucleophilic aromatic substitution (SNAr) is characteristic of electron-poor aromatic rings, particularly those bearing a good leaving group. The quinoline nucleus is activated towards nucleophilic attack at the α (2) and γ (4) positions of the pyridine ring. This heightened reactivity is due to the ability of the electronegative nitrogen atom to stabilize the negative charge of the Meisenheimer-like intermediate formed during the reaction.

While this compound itself lacks a suitable leaving group for a typical SNAr reaction, its derivatives, such as 2-chloro- or 4-chloro-2,4-diethylquinoline, would be highly susceptible to nucleophilic displacement. DFT calculations on analogous systems, like 2,4-dichloroquinazoline, show that the carbon atom at the 4-position is particularly electrophilic and susceptible to nucleophilic attack. nih.gov This suggests that in a hypothetical 2,4-dihalo-diethylquinoline, the 4-position would be the most reactive site.

The mechanism is a two-step addition-elimination process:

Nucleophilic Addition : The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

Elimination of Leaving Group : The leaving group is expelled, and the aromaticity of the ring is restored.

Various nucleophiles can participate in these reactions, including amines, alkoxides, and thiolates. rsc.org The reactivity of halo-quinolines is such that even poor nucleophiles like water can react under forcing conditions. researchgate.net

Addition Reactions to the Heterocyclic Moiety

Under certain conditions, the quinoline ring can undergo addition reactions that disrupt its aromaticity. Photochemical reactions, in particular, provide a pathway to complex three-dimensional structures from the planar aromatic starting material. nih.gov Arene-alkene cycloaddition (AAC) reactions, for instance, can proceed via excited-state intermediates upon photochemical irradiation. nih.gov

For quinolines, these reactions can be facilitated by photosensitizers and the presence of a Lewis acid. nih.gov The Lewis acid coordinates to the quinoline nitrogen, increasing the electrophilicity of the substrate and facilitating the reaction with an alkene. nih.gov The reaction proceeds through a stepwise radical cycloaddition mechanism, leading to the formation of ortho and para cycloadducts. nih.gov While specific studies on this compound are limited, the general mechanism would involve the formation of a complex molecular architecture by adding an alkene across the quinoline core.

Oxidation and Reduction Chemistry of this compound

The this compound molecule has distinct sites susceptible to both oxidation and reduction.

Oxidation : The alkyl side chains and the aromatic rings can be oxidized under different conditions.

Side-Chain Oxidation : The ethyl groups, specifically the benzylic carbons, are prone to oxidation. Strong oxidizing agents like hot, alkaline potassium permanganate (B83412) (KMnO₄) can oxidize alkyl chains on aromatic rings to carboxylic acids. youtube.comyoutube.com In the case of this compound, this would lead to the formation of quinoline-2,4-dicarboxylic acid. Milder, more selective methods, such as those using hypervalent iodine reagents, have been developed for the oxidation of methylquinolines to the corresponding aldehydes, suggesting that similar controlled oxidation of the ethyl groups might be possible. researchgate.net

Ring Oxidation : The benzene ring is more susceptible to oxidative cleavage than the pyridine ring due to its higher electron density. youtube.com Treatment with strong oxidizing agents can rupture the carbocyclic ring, yielding a pyridine dicarboxylic acid derivative (cinchomeronic acid).

Reduction : The pyridine ring of the quinoline system is more readily reduced than the benzene ring.

Catalytic Hydrogenation : The most common method for quinoline reduction is catalytic hydrogenation. Depending on the catalyst and conditions, either the pyridine ring or both rings can be reduced. Reduction typically yields 1,2,3,4-tetrahydroquinoline (B108954) derivatives. researchgate.net For this compound, this reaction would produce 2,4-diethyl-1,2,3,4-tetrahydroquinoline. Gold nanoparticles supported on TiO₂ have been shown to be effective catalysts for this transformation using hydrosilanes and ethanol (B145695) as the reducing system. researchgate.netresearchgate.net The proposed mechanism involves the stereoselective addition of two hydrides to the C2 and C4 positions and two protons to the C3 and nitrogen positions. researchgate.net

Table 2: Summary of Oxidation and Reduction Reactions

| Reaction Type | Reagents/Conditions | Product(s) |

|---|---|---|

| Side-Chain Oxidation | Hot, alkaline KMnO₄ | Quinoline-2,4-dicarboxylic acid |

| Ring Oxidation | Strong oxidizing agents | Cinchomeronic acid (Pyridine-3,4-dicarboxylic acid) |

Specific Alkylation and Aromatization Processes

The synthesis of substituted quinolines often proceeds through a dihydroquinoline intermediate. The final step in such a synthesis is the aromatization of the heterocyclic ring. This oxidative dehydrogenation can be accomplished using a variety of reagents. nih.gov

For instance, a precursor such as 2,4-diethyl-1,2-dihydroquinoline can be converted to this compound. This transformation is an oxidation reaction that removes two hydrogen atoms to form a new double bond and restore the aromaticity of the pyridine ring. While various oxidizing agents can be used, transition-metal-activated persulfate salts have been shown to be effective for the aromatization of related 3,4-dihydroquinolin-2(1H)-ones. acs.org The proposed mechanism for this process involves a single-electron-transfer (SET) to generate a sulfate (B86663) free radical, which initiates the dehydrogenation cascade. acs.org

Photochemical reactions provide unique pathways for the functionalization of heterocyclic compounds like quinoline. nih.gov Photoinduced reactions can proceed through mechanisms that are inaccessible under thermal conditions. In the context of quinoline derivatives, photoexcitation can lead to rearrangements and alkylations.

One studied photochemical pathway is a photoinduced Hofmann-Martius type rearrangement. nih.govresearchgate.net In model systems, UV irradiation of certain quinoline-protected anilines leads to a heterolytic cleavage of a C-N bond in the excited singlet state. researchgate.net This generates a quinoline cation and an aniline (B41778) species, which can then recombine within picoseconds to form a new C-C bond, typically at the ortho-position of the aniline. researchgate.net While not a direct alkylation of the quinoline ring itself, this demonstrates how photochemical activation of a quinoline moiety can drive complex bond-forming reactions. These processes highlight the rich and distinct reactivity of the quinoline nucleus in its electronically excited states.

Functionalization and Derivatization Strategies for this compound

The strategic functionalization and derivatization of this compound are pivotal for modulating its physicochemical properties and biological activities. These transformations can be broadly categorized into reactions involving the quinoline core and modifications of the ethyl substituents at the C2 and C4 positions. The reactivity of the quinoline nucleus is dictated by the electron-withdrawing effect of the nitrogen atom, which deactivates the pyridine ring towards electrophilic substitution and activates it for nucleophilic attack, particularly at the C2 and C4 positions. Conversely, the benzene ring is more susceptible to electrophilic substitution, typically at the C5 and C8 positions. The ethyl groups, being alkyl substituents, offer avenues for functionalization through oxidation and halogenation reactions.

Oxidation of Ethyl Side-Chains

The ethyl groups of this compound can be selectively oxidized to introduce carbonyl or carboxyl functionalities. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For instance, mild oxidation can convert the ethyl groups into acetyl groups, yielding 2,4-diacetylquinoline. More vigorous oxidation can lead to the formation of quinoline-2,4-dicarboxylic acid.

A convenient method for the chemoselective oxidation of 4-methylquinolines to quinoline-4-carbaldehydes utilizes hypervalent iodine(III) reagents as the oxidant under metal-free and mild conditions, suggesting a similar transformation could be applied to the ethyl group of this compound to yield a ketone. researchgate.net While direct oxidation of this compound is not extensively documented, the oxidation of 2-methylquinoline (B7769805) to quinaldic acid using selenium dioxide is a well-established reaction, providing a precedent for the oxidation of alkyl side-chains on the quinoline ring. youtube.com

Table 1: Potential Oxidation Reactions of this compound

| Starting Material | Reagent and Conditions | Product |

|---|---|---|

| This compound | Mild Oxidizing Agent (e.g., SeO2) | 1-(4-ethylquinolin-2-yl)ethan-1-one and 1-(2-ethylquinolin-4-yl)ethan-1-one |

Halogenation of the Quinoline Ring

Electrophilic halogenation of the quinoline ring typically occurs on the benzene portion. A metal-free protocol for the regioselective C5-H halogenation of 8-substituted quinolines has been established using trihaloisocyanuric acid as an inexpensive and atom-economical halogen source. researchgate.net This suggests that this compound could potentially undergo halogenation at the C5 and C8 positions. The reaction proceeds under ambient conditions and demonstrates high functional group tolerance. researchgate.net

Table 2: Potential Halogenation Reactions of this compound

| Starting Material | Reagent and Conditions | Product |

|---|---|---|

| This compound | Trichloroisocyanuric acid (TCCA), room temp. | 5-Chloro-2,4-diethylquinoline and/or 8-Chloro-2,4-diethylquinoline |

Nitration of the Quinoline Ring

The nitration of quinoline typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351) upon treatment with a mixture of nitric and sulfuric acids. Given the directing effects of the alkyl groups are relatively weak compared to the influence of the heterocyclic ring, it is anticipated that the nitration of this compound would similarly yield a mixture of 5-nitro-2,4-diethylquinoline and 8-nitro-2,4-diethylquinoline. The specific ratio of these products would depend on the precise reaction conditions. Industrial processes for the nitration of similar aromatic compounds often involve mixed acid methods to achieve high yields and purity. google.com

Condensation Reactions of Alkyl Groups

The methyl groups of 2-methylquinoline derivatives are known to be reactive and can participate in condensation reactions with aromatic aldehydes. This reactivity is attributed to the ability to form an enamine tautomer. nih.gov By analogy, the ethyl groups of this compound, particularly the methylene (B1212753) protons, are expected to exhibit similar reactivity, allowing for the synthesis of styryl-type derivatives. These reactions can be carried out under green, catalyst-free conditions using deep eutectic solvents. nih.gov

Organometallic Cross-Coupling Reactions

While not directly demonstrated on this compound, the functionalization of the quinoline core through organometallic cross-coupling reactions is a powerful strategy for derivatization. For instance, heteroaromatic tosylates and phosphates of quinolines can serve as electrophiles in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents. organic-chemistry.org This suggests that if this compound were converted to a suitable halo- or tosyl-derivative, a wide array of substituents could be introduced onto the quinoline ring.

Spectroscopic Characterization and Elucidation of 2,4 Diethylquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. For 2,4-Diethylquinoline, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.

While specific experimental data for this compound is not widely published, the ¹H NMR spectral features can be predicted based on the known spectra of quinoline (B57606) and its alkyl-substituted derivatives, such as 2,4-dimethylquinoline. The spectrum is expected to show distinct signals for the aromatic protons of the quinoline core and the protons of the two ethyl groups at the C2 and C4 positions.

The aromatic region (typically δ 7.0-8.5 ppm) would display signals for the five protons on the benzo-fused ring (H-5, H-6, H-7, H-8) and the lone proton on the pyridine (B92270) ring (H-3). The chemical shifts are influenced by the electron-donating ethyl groups. The H-3 proton is expected to appear as a singlet. The protons of the benzene (B151609) ring will show characteristic splitting patterns (doublets, triplets, or doublet of doublets) due to spin-spin coupling.

The ethyl groups will give rise to two sets of signals:

A quartet for the methylene (B1212753) protons (-CH₂-) due to coupling with the adjacent methyl protons.

A triplet for the methyl protons (-CH₃-) due to coupling with the adjacent methylene protons.

The methylene protons at C2 and C4 would likely have slightly different chemical shifts due to the different electronic environments.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~7.1-7.3 | Singlet (s) | N/A |

| H-5 | ~7.9-8.1 | Doublet (d) | ~8.5 |

| H-6 | ~7.4-7.6 | Triplet (t) | ~7.5 |

| H-7 | ~7.6-7.8 | Triplet (t) | ~7.5 |

| H-8 | ~7.8-8.0 | Doublet (d) | ~8.5 |

| C2-CH₂- | ~2.8-3.0 | Quartet (q) | ~7.6 |

| C4-CH₂- | ~2.7-2.9 | Quartet (q) | ~7.6 |

| C2-CH₂-CH₃ | ~1.3-1.5 | Triplet (t) | ~7.6 |

| C4-CH₂-CH₃ | ~1.2-1.4 | Triplet (t) | ~7.6 |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, a total of 13 distinct signals are expected, corresponding to the 9 carbons of the quinoline ring and the 4 carbons of the two ethyl groups. The chemical shifts of the quinoline carbons are influenced by the nitrogen atom and the ethyl substituents. Carbons C2 and C4, being directly attached to the electron-donating ethyl groups, will show significant shifts. Quaternary carbons (C2, C4, C4a, C8a) will typically show weaker signals in a proton-decoupled spectrum.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~161-163 |

| C3 | ~122-124 |

| C4 | ~145-147 |

| C4a | ~128-130 |

| C5 | ~127-129 |

| C6 | ~125-127 |

| C7 | ~129-131 |

| C8 | ~126-128 |

| C8a | ~147-149 |

| C2-CH₂ | ~28-32 |

| C4-CH₂ | ~24-28 |

| C2-CH₂-CH₃ | ~13-15 |

| C4-CH₂-CH₃ | ~12-14 |

NMR spectroscopy is an invaluable tool for monitoring the progress of chemical reactions in real-time or by analyzing aliquots from the reaction mixture. In the synthesis of quinoline derivatives, ¹H NMR can be used to track the consumption of starting materials and the formation of the product. rsc.orgnih.gov For instance, in a typical synthesis like the Doebner-von Miller reaction to produce an alkylquinoline, the characteristic signals of the aniline (B41778) and α,β-unsaturated aldehyde or ketone precursors would diminish over time, while the distinct aromatic and aliphatic signals of the this compound product would appear and increase in intensity. This allows for the determination of reaction kinetics, optimization of reaction conditions (temperature, catalyst loading), and assessment of final conversion and purity.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is particularly useful for identifying the presence of specific functional groups.

The IR spectrum of this compound would be characterized by several key absorption bands corresponding to the vibrations of its quinoline core and ethyl substituents. researchgate.net

Aromatic C-H Stretching: Bands are expected in the 3000-3100 cm⁻¹ region, characteristic of C-H bonds on the aromatic quinoline ring.

Aliphatic C-H Stretching: Stronger bands corresponding to the symmetric and asymmetric stretching of C-H bonds in the ethyl groups will appear in the 2850-3000 cm⁻¹ region.

C=C and C=N Stretching: The region between 1450-1650 cm⁻¹ is characteristic of the aromatic ring skeletal vibrations. Multiple sharp bands are expected here due to the stretching of C=C and C=N bonds within the quinoline system.

C-H Bending: In-plane C-H bending vibrations for the aromatic ring typically occur between 1000-1300 cm⁻¹. Out-of-plane C-H bending vibrations appear as strong bands in the 750-900 cm⁻¹ region, and their pattern can sometimes give clues about the substitution pattern on the benzene ring. Aliphatic C-H bending (scissoring, rocking) vibrations from the ethyl groups are expected around 1375-1470 cm⁻¹.

Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3000-3100 | C-H Stretch | Aromatic (Quinoline) |

| 2850-3000 | C-H Stretch | Aliphatic (Ethyl groups) |

| 1580-1620 | C=N Stretch | Quinoline Ring |

| 1450-1600 | C=C Stretch | Aromatic (Quinoline) |

| 1375-1470 | C-H Bend | Aliphatic (Ethyl groups) |

| 750-900 | C-H Bend (out-of-plane) | Aromatic (Quinoline) |

The IR spectrum serves as a molecular fingerprint, allowing for the direct correlation of observed absorption bands with the structural features of this compound. The presence of bands in both the aromatic C-H stretching region (>3000 cm⁻¹) and the aliphatic C-H stretching region (<3000 cm⁻¹) immediately confirms the existence of both an aromatic system and saturated alkyl groups. The complex pattern of bands in the 1450-1650 cm⁻¹ range is a hallmark of the quinoline heterocyclic aromatic system. The distinct bands for aliphatic C-H bending further corroborate the presence of the ethyl substituents. By comparing the obtained spectrum with databases or with the spectra of known related compounds, the identity and purity of this compound can be reliably confirmed. nih.govnih.gov

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that probes the vibrational modes of a molecule. By analyzing the inelastic scattering of monochromatic light, a unique spectral fingerprint corresponding to the molecule's specific bonds and symmetry can be obtained.

Both Fourier-Transform (FT)-Raman and dispersive Raman spectroscopy are utilized to study the vibrational properties of quinoline derivatives. nih.gov While no specific spectra for this compound are publicly available, analysis of the parent compound, quinoline, and other alkyl-substituted quinolines allows for a detailed prediction of its characteristic Raman bands. researchgate.netresearchgate.net

The Raman spectrum of this compound is expected to be dominated by vibrations associated with the quinoline ring and the ethyl substituents. Key vibrational modes anticipated include:

Quinoline Ring Vibrations: The aromatic quinoline core gives rise to several characteristic bands. Ring stretching vibrations (νC=C, νC=N) are expected in the 1300-1650 cm⁻¹ region. In-plane and out-of-plane ring deformation modes (δCH) will appear at lower wavenumbers. For instance, studies on quinoline have identified prominent bands around 1033 cm⁻¹ and 520 cm⁻¹. researchgate.net

Ethyl Group Vibrations: The two ethyl groups at the C2 and C4 positions will introduce additional bands. These include symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups, typically found in the 2850-3000 cm⁻¹ range. Rocking, wagging, and twisting modes of the ethyl chains are expected at lower frequencies. researchgate.net

C-C Stretching Vibrations: Stretching vibrations corresponding to the C-C bonds linking the ethyl groups to the quinoline ring are also expected.

Density Functional Theory (DFT) calculations are often employed alongside experimental spectroscopy to provide a more precise assignment of the observed vibrational modes. researchgate.netnih.gov Such theoretical calculations for this compound would allow for the prediction of Raman frequencies and intensities, aiding in the interpretation of experimental data.

Table 1: Predicted Characteristic Raman Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Associated Functional Group |

|---|---|---|

| C-H Stretching | 2850 - 3000 | Ethyl groups (CH₂, CH₃) |

| C=C / C=N Stretching | 1300 - 1650 | Quinoline Ring |

| C-H Bending | 1350 - 1470 | Ethyl groups (CH₂, CH₃) |

Morphologically Directed Raman Spectroscopy (MDRS) is an advanced analytical technique that combines automated particle imaging with Raman spectroscopy. nih.gov This method allows for the characterization of individual particles within a sample, providing information on their size, shape, and chemical identity.

While there are no specific MDRS studies reported for this compound, the technique is highly applicable to the analysis of related systems, particularly in the pharmaceutical and materials science fields. For instance, if a quinoline derivative is used as an active pharmaceutical ingredient (API), it may exist in different crystalline forms, known as polymorphs. These polymorphs can have identical chemical compositions but different physical properties, affecting the drug's efficacy.

MDRS can be used to:

Identify and Quantify Polymorphs: By collecting Raman spectra from a statistically relevant number of individual particles, MDRS can identify and determine the relative proportions of different polymorphs in a mixture.

Correlate Morphology and Chemistry: The technique provides particle-specific size and shape data, which can be correlated with the chemical information from the Raman spectrum. This is crucial for understanding how manufacturing processes might affect the final product's physical and chemical characteristics.

Detect Impurities and Contaminants: MDRS can efficiently screen a sample to identify foreign particles or undesired chemical species.

The application of MDRS to a sample containing this compound would involve first dispersing the sample on a substrate and using automated imaging to map the location, size, and shape of each particle. Subsequently, the Raman spectrometer would be directed to analyze a subset of these particles to generate chemical identification, providing a comprehensive characterization of the bulk sample at the single-particle level.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure. The absorption of photons promotes electrons from a ground electronic state to a higher-energy excited state. libretexts.orglibretexts.org

The UV-Vis spectrum of this compound is determined by the electronic transitions within its aromatic quinoline chromophore. wikipedia.org The quinoline system contains a conjugated network of π-electrons and a nitrogen atom with a non-bonding pair of electrons (n-electrons). Consequently, two primary types of electronic transitions are expected:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org They are typically high-energy transitions, resulting in strong absorption bands in the UV region. For the parent quinoline molecule, strong absorptions are observed around 270 nm and 314 nm. nist.gov These are often referred to as B-bands (benzenoid) and E-bands (ethylenic). wikipedia.org

n → π* Transitions: This involves promoting an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to a π* antibonding orbital. libretexts.org These transitions are lower in energy than π → π* transitions and result in weaker absorption bands at longer wavelengths, often appearing as a shoulder on the main absorption peaks.

The presence of two electron-donating ethyl groups at the C2 and C4 positions is expected to influence the absorption spectrum. Alkyl groups typically cause a small red shift (bathochromic shift) in the absorption maxima. This is due to hyperconjugation, which slightly raises the energy of the highest occupied molecular orbital (HOMO), thereby reducing the HOMO-LUMO energy gap. libretexts.org Therefore, the λmax values for this compound are predicted to be at slightly longer wavelengths compared to unsubstituted quinoline. The polarity of the solvent can also affect the position and intensity of absorption bands, with n → π* transitions being particularly sensitive to solvent effects. wikipedia.orgnih.gov

Table 2: Predicted Electronic Transitions and Absorption Characteristics for this compound

| Transition Type | Orbitals Involved | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π* | HOMO (π) → LUMO (π*) | Shorter Wavelength (UV) | High (ε > 10,000) |

Upon absorption of UV light, molecules like this compound are promoted to an electronically excited state. This excess energy can drive chemical reactions, a field known as photochemistry. While the specific photoreactivity of this compound has not been detailed, studies on related alkylated and substituted quinolines indicate that these compounds can undergo various photochemical transformations. researchgate.netmdpi.com

One common photochemical process is configurational isomerization, where the molecule rearranges into a structural isomer. For some aromatic systems, UV irradiation can induce ring-opening and rearrangement reactions. nih.gov For instance, the photo-induced Hofmann-Martius rearrangement has been observed in certain quinoline-protected dialkylanilines, where UV excitation leads to C-N bond cleavage followed by intermolecular alkylation of the aniline ring. researchgate.netnih.gov This process demonstrates that the quinoline moiety can facilitate photoreactions that lead to significant structural changes.

Another potential photoreaction is radical-mediated C-H functionalization. Visible-light-mediated processes have been shown to promote the hydroxyalkylation of quinolines, proceeding through a radical pathway. researchgate.net It is conceivable that under UV irradiation, the ethyl groups of this compound could be involved in similar radical-based reactions, such as hydrogen abstraction or cyclization, leading to the formation of new photoproducts. The specific reaction pathway would depend on factors such as the irradiation wavelength, solvent, and the presence of other reactive species. rsc.org

Computational and Theoretical Investigations of 2,4 Diethylquinoline Systems

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to predicting the properties of molecules like 2,4-diethylquinoline. These methods offer a powerful lens through which to examine geometric and electronic structures.

Density Functional Theory (DFT) Applications for Geometric and Electronic Structure

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. For quinoline (B57606) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311G++(d,p)), are utilized to optimize molecular structures and analyze their properties. tandfonline.comresearchgate.net These calculations are instrumental in determining parameters such as dipole moments and HOMO-LUMO energy gaps, which are critical for understanding the molecule's reactivity and stability. nih.gov Theoretical calculations using DFT have shown high correlation with experimental data, confirming the consistency and reliability of these computational results for substituted quinolines. nih.gov

The introduction of substituent groups, such as the diethyl groups in this compound, can lead to variations in charge distribution within the molecule, which in turn affects its structural and vibrational parameters. researchgate.net DFT studies on various substituted quinolines have demonstrated that the nature and position of these substituents play a crucial role in determining the electronic and optical properties of the molecule. tandfonline.comnih.gov For instance, electron-donating or electron-withdrawing groups can significantly alter the nonlinear optical (NLO) properties of the quinoline system. tandfonline.com

Ab Initio and Semi-Empirical Methods in Quinoline Studies

Alongside DFT, ab initio and semi-empirical methods are also employed in the study of quinoline and its derivatives. Ab initio methods, meaning "from the beginning," compute solutions to the Schrödinger equation without experimental data, relying on first principles. libretexts.orgquora.com While computationally intensive, they can provide highly accurate results for smaller molecular systems. libretexts.orgresearchgate.net

Semi-empirical methods, on the other hand, incorporate some experimental parameters to simplify calculations, making them faster and suitable for larger molecules. scribd.comwikipedia.org These methods, such as those based on the Neglect of Differential Overlap (NDDO), are particularly useful for providing qualitative insights and trends in molecular properties. researchgate.netwikipedia.org However, their accuracy is dependent on the parameterization for the specific elements and molecular systems being studied. researchgate.netwikipedia.org In the context of quinoline studies, both ab initio and semi-empirical approaches contribute to a broader understanding of molecular structure and reactivity, often complementing the more widely used DFT methods. researchgate.netscribd.com

Molecular Geometry Optimization and Conformational Analysis

Molecular geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable molecular structure. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly used for this purpose. researchgate.netresearchgate.net The optimized geometry provides a foundational understanding of the molecule's physical and chemical properties.

Conformational analysis explores the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. nih.govyoutube.com For a molecule like this compound with flexible ethyl side chains, multiple low-energy conformations may exist. Identifying these stable conformers is crucial as they can influence the molecule's reactivity and interactions with other molecules. Computational tools can rapidly generate and evaluate these conformations to identify the most energetically favorable ones. nih.gov

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical behavior. Descriptors derived from computational analyses of the electronic structure, such as Frontier Molecular Orbitals and Molecular Electrostatic Potential, are powerful tools for predicting reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. irjweb.comresearchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govirjweb.com Conversely, a small energy gap indicates that the molecule is more polarizable and more reactive. researchgate.netajchem-a.com For quinoline derivatives, the HOMO is often localized on the quinoline ring system, while the LUMO's location can be influenced by substituents. researchgate.net The analysis of the HOMO-LUMO gap helps in understanding the intramolecular charge transfer characteristics and predicting the molecule's behavior in chemical reactions. tandfonline.com

| Parameter | Description | Significance in Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; higher energy often correlates with greater nucleophilicity. youtube.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; lower energy often correlates with greater electrophilicity. wuxiapptec.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap generally indicates higher reactivity and lower stability. researchgate.netstackexchange.com |

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. chemrxiv.org The MEP map illustrates the electrostatic potential on the electron density surface of the molecule. nih.gov

Regions with negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. chemrxiv.org These areas often correspond to lone pairs of electrons on heteroatoms or π-electron systems. nih.gov Conversely, regions with positive electrostatic potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. chemrxiv.org For quinoline derivatives, MEP analysis can identify the most reactive sites for both electrophilic and nucleophilic substitutions. nih.gov The nitrogen atom in the quinoline ring, with its lone pair of electrons, is generally an electron-rich site, while the hydrogen atoms of the aromatic rings are typically electron-deficient. nih.gov This analysis provides a visual and quantitative guide to the molecule's reactive behavior. chemrxiv.org

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a fundamental tool for the characterization of molecular structures. The correlation between experimentally observed vibrational frequencies and those calculated from theoretical models provides a robust method for assigning spectral features to specific molecular motions. For quinoline derivatives, density functional theory (DFT) has emerged as a widely used and reliable method for predicting vibrational spectra.

While specific experimental and comprehensive computational studies on the vibrational spectrum of this compound are not extensively documented in the literature, a strong basis for its analysis can be drawn from studies on closely related analogues, such as 2,4-dimethylquinoline. researchgate.net Computational investigations of alkyl-substituted quinolines typically employ methods like DFT with basis sets such as B3LYP/6-31G* to optimize the molecular geometry and calculate the harmonic vibrational frequencies. researchgate.net

The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental data. The assignment of vibrational modes is then performed by analyzing the potential energy distribution (PED), which quantifies the contribution of individual internal coordinates to each normal mode of vibration.

For this compound, the vibrational spectrum can be understood by considering the characteristic frequencies of the quinoline core and the ethyl substituents. The quinoline ring gives rise to a series of distinct vibrations, including C-H stretching modes in the aromatic region (typically 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the heterocyclic and benzene (B151609) rings (1400-1650 cm⁻¹), and a variety of in-plane and out-of-plane bending modes at lower frequencies. The ethyl groups introduce their own characteristic vibrations, most notably the symmetric and asymmetric stretching of the C-H bonds in the methyl and methylene (B1212753) groups (2850-3000 cm⁻¹), as well as scissoring, wagging, twisting, and rocking modes of the CH₂ and CH₃ groups (in the 1375-1470 cm⁻¹ and 720-1300 cm⁻¹ regions, respectively).

A representative table of the principal vibrational modes expected for this compound, based on computational studies of analogous molecules, is presented below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Stretching vibrations of the C-H bonds on the quinoline ring system. |

| Aliphatic C-H Stretch | 2850 - 3000 | Asymmetric and symmetric stretching of C-H bonds in the ethyl groups (CH₂ and CH₃). |

| C=C/C=N Ring Stretch | 1400 - 1650 | Stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline core. |

| CH₂ Scissoring | 1440 - 1470 | In-plane bending of the methylene groups in the ethyl substituents. |

| CH₃ Asymmetric Bending | ~1450 | Asymmetric deformation of the methyl groups. |

| CH₃ Symmetric Bending (Umbrella) | ~1375 | Symmetric deformation of the methyl groups. |

| In-plane Ring Bending | 1000 - 1300 | Deformation of the quinoline ring within its plane. |

| Out-of-plane C-H Bending | 700 - 900 | Bending of the aromatic C-H bonds out of the plane of the quinoline ring. |

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is an indispensable tool for elucidating the intricate details of chemical reaction mechanisms. By mapping the potential energy surface of a reaction, theoretical chemists can identify transition states, intermediates, and the energetics of different reaction pathways. This information is crucial for understanding reaction kinetics, selectivity, and the factors that control chemical transformations. For heterocyclic systems like this compound, computational modeling can provide insights into a variety of reactions, including electrophilic aromatic substitution, nucleophilic attack, and oxidation.

While specific computational studies on the reaction mechanisms of this compound are scarce, the principles can be illustrated by considering the general reactivity of alkyl-substituted quinolines. For instance, in an electrophilic aromatic substitution reaction, the ethyl groups at the 2- and 4-positions are expected to influence the regioselectivity of the attack on the benzene ring of the quinoline system. Computational modeling, again often using DFT, can be employed to determine the most likely sites of substitution.

This is achieved by calculating the energies of the transition states and intermediates for electrophilic attack at each possible position on the aromatic ring (e.g., positions 5, 6, 7, and 8). The reaction pathway with the lowest activation energy barrier is predicted to be the most favorable. Furthermore, analysis of the electron density distribution and molecular orbitals (such as the highest occupied molecular orbital, HOMO) can provide a qualitative understanding of the nucleophilic character of different regions of the molecule, thereby predicting the most probable sites for electrophilic attack.

In the case of this compound, computational studies could be designed to explore its reactivity towards various reagents. For example, a study on its oxidation would involve modeling the interaction with an oxidizing agent to determine which part of the molecule is most susceptible to oxidation and the nature of the resulting products. Such studies would typically involve locating the transition state structures for different potential oxidation pathways and comparing their relative energy barriers.

Applications of 2,4 Diethylquinoline As a Chemical Building Block and in Advanced Chemical Systems

Role as a Chemical Building Block in Organic Synthesis

A chemical building block is a molecule that can be used in the synthesis of more complex compounds. lifechemicals.comamerigoscientific.com These blocks often contain reactive functional groups that facilitate their incorporation into a larger molecular framework. lifechemicals.com 2,4-Diethylquinoline, with its heterocyclic core and reactive ethyl groups, serves as a valuable building block in the creation of novel organic molecules.

Precursor in the Synthesis of Complex Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry and materials science, with quinoline (B57606) and its derivatives being particularly prominent. nih.govkit.edu The synthesis of complex, polycyclic, and substituted nitrogenous heterocycles often relies on the strategic use of pre-existing heterocyclic scaffolds. kit.edumdpi.com

Research has demonstrated the utility of quinoline derivatives as precursors in the synthesis of more intricate heterocyclic systems. derpharmachemica.comacgpubs.org For instance, the Combes synthesis, a classic method for preparing quinolines, can be extended to utilize substituted anilines and diketones, showcasing the modularity of quinoline synthesis. semanticscholar.orggoogle.comacs.org While direct evidence for this compound's specific use as a precursor in the documented synthesis of more complex named heterocycles is not prevalent in the provided results, the general principles of quinoline chemistry support its potential in this role. The ethyl groups at the 2 and 4 positions could be functionalized or act as steric directors in subsequent annulation or condensation reactions to build larger, more complex ring systems.

Scaffold for the Development of Diverse Molecular Architectures

A molecular scaffold refers to the core structure of a molecule to which various functional groups can be attached. openreview.netnih.gov The quinoline ring system is a well-established scaffold for developing diverse molecular architectures due to its rigid structure and the multiple sites available for functionalization. researchgate.net This allows for the systematic modification of a central core to explore structure-activity relationships or to create materials with tailored properties. nih.gov

The this compound structure provides a robust scaffold for further chemical elaboration. The ethyl groups can potentially be modified through various organic reactions, and the aromatic rings of the quinoline core can undergo electrophilic or nucleophilic substitution, allowing for the attachment of a wide range of functional groups. This versatility makes it a candidate for creating libraries of compounds for screening in drug discovery or for developing new materials. mdpi.comnih.gov

Utilization as a Reference Standard in Analytical Chemical Methodologies

Reference standards are highly purified compounds used to confirm the identity and purity of a substance and to calibrate analytical instruments. spectrumchemical.comsigmaaldrich.com They are essential for the development and validation of reliable analytical methods. axios-research.com

Development and Validation of Analytical Methods for Quinoline Derivatives

The development of new drugs and materials containing the quinoline moiety necessitates the creation of robust analytical methods to quantify these substances and their metabolites in various matrices. nih.govresearchgate.net These methods, often based on techniques like high-performance liquid chromatography (HPLC), require careful validation to ensure their accuracy, precision, and reliability.

A study on the development of a solid-phase extraction (SPE) and HPLC with a diode-array detector (DAD) method for determining antileishmanial 2-substituted quinolines and their metabolites in rat plasma highlights the importance of such analytical procedures. researchgate.net Although this compound was not one of the target analytes in this specific study, the methodology described is broadly applicable to other quinoline derivatives. The development process involves optimizing the extraction of the compounds from the biological matrix and developing a chromatographic method that can separate the parent compound from its metabolites and other endogenous components. researchgate.net The validation of such methods typically involves assessing parameters like linearity, accuracy, precision, and recovery, often using a related, stable compound as an internal standard.

Synthesis and Structure Property Relationship Studies of 2,4 Diethylquinoline Derivatives

Systematic Synthesis of Substituted 2,4-Diethylquinoline Analogues

The synthesis of this compound and its substituted analogues can be achieved through several established methods for quinoline (B57606) ring formation. The Combes synthesis, a classic and versatile method, is particularly well-suited for the preparation of 2,4-dialkylquinolines. This reaction involves the acid-catalyzed condensation of an aniline (B41778) with a β-diketone. For the synthesis of the parent this compound, the reaction would utilize aniline and 3,5-heptanedione (B1630319).

To generate a library of substituted this compound analogues, the Combes synthesis can be systematically varied in two primary ways:

Variation of the Aniline Component: By employing a range of substituted anilines (e.g., with electron-donating or electron-withdrawing groups at various positions on the phenyl ring), a diverse set of this compound derivatives with substituents on the benzenoid ring can be prepared. For instance, the use of p-methoxyaniline would yield 6-methoxy-2,4-diethylquinoline, while p-nitroaniline would produce 6-nitro-2,4-diethylquinoline.

Modification of the β-Diketone: While maintaining the diethyl substitution pattern at the 2- and 4-positions is central, modifications to the β-diketone precursor, though less common for this specific target, could introduce substituents at other positions of the quinoline core.

Beyond the Combes synthesis, other methods for the synthesis of 2,4-disubstituted quinolines can be adapted. For example, multicomponent reactions involving anilines, aldehydes, and alkynes, often catalyzed by transition metals or Lewis acids, provide an alternative and efficient route to quinoline derivatives. rsc.orgsci-hub.se A generalized scheme for the synthesis of substituted this compound analogues via the Combes reaction is presented below:

Scheme 1: Generalized Combes Synthesis for Substituted this compound Analogues

Impact of Substituent Effects on the Electronic Properties of this compound Derivatives

The electronic properties of the this compound core are significantly influenced by the nature and position of substituents on the aromatic ring. These substituents can modulate the electron density of the quinoline system, which in turn affects properties such as basicity, reactivity, and spectroscopic characteristics. The influence of substituents is often analyzed through techniques like UV photoelectron spectroscopy and computational methods such as Density Functional Theory (DFT). acs.orgcnr.itmdpi.com

Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or amino (-NH₂), increase the electron density of the quinoline ring system. This enhancement of electron density generally leads to an increase in the basicity of the quinoline nitrogen. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), decrease the electron density, resulting in a lower basicity. sci-hub.se

These electronic perturbations also manifest in the molecule's spectroscopic properties. For instance, the introduction of an EDG typically leads to a bathochromic (red) shift in the UV-Vis absorption spectrum, while an EWG causes a hypsochromic (blue) shift. Computational studies on similar heterocyclic systems have shown a good correlation between the Hammett parameter (σ) of a substituent and the resulting electronic properties. tandfonline.com

| Substituent (at C6) | Hammett Parameter (σp) | Predicted Relative Basicity | Predicted λmax (nm) Shift |

|---|---|---|---|

| -H | 0.00 | Reference | Reference |

| -CH₃ | -0.17 | Increased | Bathochromic |

| -OCH₃ | -0.27 | Significantly Increased | Significant Bathochromic |

| -Cl | +0.23 | Decreased | Hypsochromic |

| -CN | +0.66 | Significantly Decreased | Significant Hypsochromic |

| -NO₂ | +0.78 | Strongly Decreased | Strong Hypsochromic |

Investigation of Structure-Property Relationships in Derivatized 2,4-Diethylquinolines

The relationship between the chemical structure of derivatized 2,4-diethylquinolines and their resulting physical and chemical properties is a cornerstone of their rational design for various applications. This relationship is governed by a combination of electronic and steric effects imparted by the substituents.

Electronic Effects: As discussed, the electronic nature of substituents directly impacts the electron distribution within the quinoline ring. This not only affects basicity and spectroscopic properties but also influences the molecule's reactivity towards electrophilic or nucleophilic attack. For example, an increased electron density due to an EDG would make the aromatic ring more susceptible to electrophilic substitution.

Steric Effects: The ethyl groups at the 2- and 4-positions already introduce a degree of steric hindrance around the nitrogen atom and the adjacent positions. The introduction of bulky substituents on the benzenoid ring can further influence the molecule's conformation and its ability to interact with other molecules or surfaces. This is particularly relevant in the context of designing these molecules as ligands for metal complexes or as active components in materials science.

Structure-activity relationship (SAR) studies, a concept borrowed from medicinal chemistry, can be systematically applied to understand these effects. pharmacy180.comnih.gov By synthesizing a series of analogues with systematically varied substituents and measuring a specific property (e.g., catalytic activity, fluorescence quantum yield), a quantitative structure-property relationship (QSPR) model can be developed. Such models can correlate molecular descriptors (e.g., Hammett parameters, molecular volume, lipophilicity) with the observed property, enabling the prediction of properties for novel derivatives.

Comparative Studies with Related Alkyl-Substituted Quinoline Systems, e.g., 2,4-Dimethylquinoline

A comparative analysis of this compound with its lower homologue, 2,4-dimethylquinoline, reveals subtle yet significant differences in their properties, primarily arising from the differing nature of the ethyl and methyl groups.

Electronic Effects: Both methyl and ethyl groups are electron-donating through an inductive effect. However, the ethyl group is generally considered to be slightly more electron-donating than the methyl group due to a greater inductive effect and hyperconjugation. This would be expected to render this compound slightly more basic than 2,4-dimethylquinoline.

Steric Effects: The most significant difference between the two molecules lies in their steric profiles. The ethyl groups in this compound are bulkier and more conformationally flexible than the methyl groups in 2,4-dimethylquinoline. This increased steric hindrance in the diethyl analogue can influence its reactivity and intermolecular interactions. For instance, the approach of a reactant to the nitrogen atom or adjacent positions would be more hindered in this compound.

These differences can be quantified through various physical and chemical measurements. For example, differences in boiling points, refractive indices, and chromatographic retention times would be expected. Spectroscopic data, such as NMR chemical shifts, would also reflect the different electronic and steric environments in the two molecules.

| Property | 2,4-Dimethylquinoline | This compound | Rationale for Difference |

|---|---|---|---|

| Molecular Weight (g/mol) | 157.21 | 185.27 | Addition of two methylene (B1212753) (-CH₂-) groups |

| Predicted Basicity (pKa of conjugate acid) | Slightly lower | Slightly higher | Greater electron-donating effect of ethyl groups |

| Steric Hindrance at N-1 | Moderate | Higher | Larger size of ethyl groups |

| Boiling Point (°C) | 264-265 mdpi.com | Higher (predicted) | Increased molecular weight and van der Waals forces |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.